Benzyl Bromide-13C6

isotopic purity stable isotope labeling mass spectrometry

Benzyl Bromide-13C6 (CAS 286013-10-3) is a stable isotope-labeled analog of benzyl bromide in which the six carbon atoms of the phenyl ring are enriched in carbon-13. The compound is supplied as a colorless oil with a molecular formula of C¹³C₆H₇Br and a molecular weight of approximately 176.99 g/mol.

Molecular Formula C7H7Br
Molecular Weight 176.991
CAS No. 286013-10-3
Cat. No. B571286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl Bromide-13C6
CAS286013-10-3
Synonymsα-Bromotoluene-13C6;  (Bromomethyl)benzene-13C6;  (Bromophenyl)methane-13C6;  1-(Bromomethyl)benzene-13C6;  Benzyl Bromide-13C6;  NSC 8041-13C6;  Phenylmethyl Bromide-13C6;  α-Bromotoluene-13C6;  ω-Bromotoluene-13C6;  (Bromomethyl)-benzene-13C6
Molecular FormulaC7H7Br
Molecular Weight176.991
Structural Identifiers
SMILESC1=CC=C(C=C1)CBr
InChIInChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i1+1,2+1,3+1,4+1,5+1,7+1
InChIKeyAGEZXYOZHKGVCM-ZXJNGCBISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl Bromide-13C6 (CAS 286013-10-3): An Isotopically Labeled Building Block for Mechanistic and Quantitative Studies


Benzyl Bromide-13C6 (CAS 286013-10-3) is a stable isotope-labeled analog of benzyl bromide in which the six carbon atoms of the phenyl ring are enriched in carbon-13. The compound is supplied as a colorless oil with a molecular formula of C¹³C₆H₇Br and a molecular weight of approximately 176.99 g/mol . It is primarily employed as an isotopically labeled internal standard for mass spectrometry-based quantification and as a tracer for carbon‑centered reaction mechanisms in organic synthesis .

Isotope dilution MS internal standard: +6 Da mass shift enables unambiguous quantification of unlabeled benzyl bromide in complex research matrices.
13C mechanistic probe: Permits tracking of phenyl ring carbon fate in SN2 reactions by NMR or MS without background interference.
Synthetic building block: 13C6-benzyl group incorporation for metabolic tracer studies using standard MS detection.

Why Benzyl Bromide-13C6 Cannot Be Replaced by Unlabeled Benzyl Bromide, Deuterated Analogs, or Benzyl Chloride


Generic substitution of Benzyl Bromide-13C6 with unlabeled benzyl bromide (CAS 100-39-0) is not feasible for applications requiring traceability, as the absence of a unique mass shift (+6 Da) prevents its use as an internal standard in isotope dilution mass spectrometry . Deuterated analogs (e.g., benzyl bromide-d7, CAS 35656-93-0) can exhibit chromatographic retention time shifts relative to the analyte, leading to quantitative bias in LC‑MS/MS assays, a limitation not observed with 13C-labeled standards [1]. Furthermore, substitution with benzyl chloride (CAS 100-44-7) is inappropriate where higher reactivity is required, as benzyl bromide demonstrates substantially greater electrophilicity in nucleophilic substitution reactions [2].

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Unlabeled benzyl bromide lacks the +6 Da mass shift essential for isotope dilution MS; direct replacement may compromise quantitative traceability.
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Deuterated analogs can exhibit chromatographic retention time shifts relative to the analyte, potentially introducing matrix-effect bias in LC-MS/MS assays.
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Benzyl chloride shows lower electrophilicity in nucleophilic substitution; its use may alter reaction kinetics and conversion profiles compared to the bromide.

Quantitative Differentiation Evidence for Benzyl Bromide-13C6: Purity, Mass Shift, Chromatographic Fidelity, and Reactivity


Isotopic Purity and Chemical Assay: 99 atom % 13C and 99% (CP)

Benzyl Bromide-13C6 (CAS 286013-10-3) is commercially available with an isotopic purity of 99 atom % 13C and a chemical purity (assay) of 99% (CP) . In comparison, the unlabeled benzyl bromide (CAS 100-39-0) contains natural abundance carbon-13 (approximately 1.1%) and does not provide a defined isotopic enrichment value . This high isotopic purity ensures that the +6 Da mass shift is consistently observed in mass spectrometry, enabling reliable use as an internal standard without interference from unlabeled isotopologues.

Isotopic & Chemical Purity
Specification review
99 atom % 13C / 99% (CP)
High isotopic enrichment reduces unlabeled background, supporting reliable internal standard performance.
Certificate of Analysis; unlabeled material typically 1.1% 13C.
isotopic purity stable isotope labeling mass spectrometry internal standard certificate of analysis

Mass Shift (M+6) for Isotope Dilution Mass Spectrometry

Benzyl Bromide-13C6 exhibits a mass shift of M+6 relative to the unlabeled benzyl bromide (M = 171.04 g/mol for the 12C isotopologue) due to the replacement of six 12C atoms with 13C atoms . The resulting molecular weight is 176.99 g/mol . In contrast, unlabeled benzyl bromide has a molecular weight of 171.04 g/mol and does not produce a distinct +6 Da peak . This 6 Da mass difference is sufficient to avoid isotopic overlap in low-resolution mass spectrometry, allowing accurate quantification via selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

Mass Shift (M+6)
Reported
176.99 g/mol (+5.95 Da vs. unlabeled)
Unambiguous mass difference avoids isotopic overlap in low-resolution MS, enabling selected/multiple reaction monitoring.
Standard ESI, EI, or CI conditions.
mass spectrometry internal standard isotope dilution quantitation M+6

Superior Chromatographic Fidelity of 13C-Labeled Internal Standards vs. Deuterated Analogs

In a systematic comparison of deuterated (2H) and non-deuterated (13C and 15N) stable isotope-labeled internal standards for LC-ESI-MS/MS analysis, deuterated internal standards exhibited significant quantitative bias. Specifically, for the analyte 2-methylhippuric acid (2MHA), concentrations generated with the deuterated internal standard (2MHA-[2H7]) were on average 59.2% lower than those generated with the 13C-labeled internal standard (2MHA-[13C6]) [1]. Spike accuracy experiments revealed a bias of −38.4% for the deuterated standard, while no significant bias was observed for the 13C-labeled standard [1]. This bias arises from chromatographic retention time shifts caused by deuterium isotope effects, which prevent the deuterated standard from co-eluting with the analyte and compensating for matrix effects [1].

13C vs. Deuterated IS Fidelity
Class-level
Deuterated IS: −38.4% spike bias and 59.2% lower concentrations vs. 13C-IS in LC-ESI-MS/MS (2MHA model)
13C-labeled standards may avoid deuterium-induced retention shifts, supporting co-elution and matrix-effect compensation.
Class-level inference from published urinary biomarker study; confirm in target method.
LC-MS/MS internal standard deuterium carbon-13 matrix effects quantitative bias

Reactivity Advantage Over Benzyl Chloride: Quantitative Alkylation Rate Comparison

Benzyl bromide demonstrates significantly higher reactivity than benzyl chloride in nucleophilic substitution reactions. In a study measuring chemical reactivity with 4-(p-nitrobenzyl)pyridine (NBP), benzyl bromide was found to be the most reactive compound among a series of benzyl halides, followed by p-methylbenzyl chloride, benzyl chloride, and p-nitrobenzyl chloride [1]. The higher reactivity of benzyl bromide is attributed to the superior leaving group ability of bromide compared to chloride . While this study used unlabeled compounds, the isotopic substitution in Benzyl Bromide-13C6 does not alter the chemical reactivity profile, as the reaction kinetics are governed primarily by the C-Br bond rather than isotopic composition [2].

Reactivity vs. Benzyl Chloride
Class-level
Reactivity order: benzyl bromide > p-methylbenzyl chloride > benzyl chloride > p-nitrobenzyl chloride (NBP assay)
Higher bromide leaving-group ability may reduce reaction times and improve conversion in synthetic applications.
Qualitative rank derived with unlabeled compounds; 13C labeling does not alter C-Br reactivity.
nucleophilic substitution reactivity benzyl chloride alkylating agent leaving group

Density Specification: 1.488 g/mL at 25 °C

Benzyl Bromide-13C6 has a reported density of 1.488 g/mL at 25 °C . This is approximately 3.5% higher than the density of unlabeled benzyl bromide (1.438 g/mL at 20–25 °C) . The increased density reflects the higher mass of the 13C atoms within the same molecular volume. This difference, while modest, is measurable and must be accounted for when preparing solutions by volume rather than by weight, particularly in quantitative analytical workflows.

Density Specification
Reported
1.488 g/mL at 25 °C (+0.050 g/mL vs. unlabeled)
~3.5% density increase must be accounted for in volumetric standard preparation to avoid concentration errors.
Unlabeled benzyl bromide: 1.438 g/mL at 20–25 °C.
density physical property handling volumetric dosing isotope effect

Recommended Storage Conditions: -20 °C for Long-Term Stability

Vendor specifications for Benzyl Bromide-13C6 recommend storage at -20 °C to maintain long-term stability and isotopic integrity . Unlabeled benzyl bromide is typically stored at 2–8 °C or room temperature with no specific isotope preservation requirement . The more stringent storage requirement for the 13C6-labeled compound reflects the need to prevent hydrolytic degradation that could compromise isotopic enrichment or introduce unlabeled degradation products (e.g., benzyl alcohol-13C6) that would interfere with isotopic purity and internal standard performance .

Storage Conditions
Specification review
−20 °C recommended (unlabeled: 2–8 °C or ambient)
Lower storage temperature preserves isotopic integrity and minimizes hydrolytic degradation that could compromise internal standard performance.
Follow vendor specification for long-term stability.
storage stability handling shelf life isotope integrity

Recommended Application Scenarios for Benzyl Bromide-13C6 Based on Quantitative Evidence


Internal Standard for LC-MS/MS Quantification of Benzyl Bromide Derivatives in Biological Matrices

Use Benzyl Bromide-13C6 as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS assays to accurately quantify benzyl bromide or its metabolites in plasma, urine, or tissue homogenates. The +6 Da mass shift provides unambiguous differentiation from the unlabeled analyte, and the 13C label ensures chromatographic co-elution without the retention time shifts associated with deuterated internal standards, thereby correcting for matrix effects and improving quantitative accuracy [1].

Mechanistic Probe for SN2 Reaction Coordinate and Kinetic Isotope Effect Studies

Employ Benzyl Bromide-13C6 in physical organic chemistry investigations to track the fate of the phenyl ring carbons during nucleophilic substitution reactions. The 13C label enables carbon-13 NMR or mass spectrometric detection of reaction intermediates and products, allowing precise determination of reaction mechanisms, transition state structures, and carbon kinetic isotope effects [2].

Tracer for Metabolic Fate of Benzyl Groups in In Vitro and In Vivo Studies

Utilize Benzyl Bromide-13C6 as a synthetic precursor to incorporate a 13C6-labeled benzyl group into drug candidates, natural products, or biomolecules. The isotopic label permits tracking of the benzyl moiety through metabolic pathways using LC-MS or GC-MS, facilitating identification of metabolites and elucidation of metabolic routes without the confounding effects of natural abundance 13C background .

Application
Selection Property
Validation Focus
LC-MS/MS quantification in research matrices
+6 Da mass shift and chromatographic co-elution
Matrix-effect correction and isotope dilution accuracy
Mechanistic probe for SN2 reaction coordinate
13C6-phenyl ring as NMR/MS tracer
Transition-state structure and carbon kinetic isotope effects
Metabolic fate tracking in in vitro / in vivo models
13C6-benzyl moiety incorporation
Metabolite identification by MS without natural abundance background

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